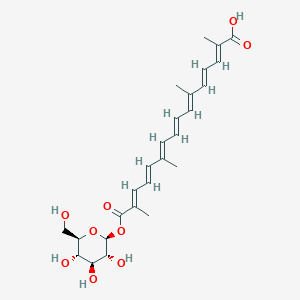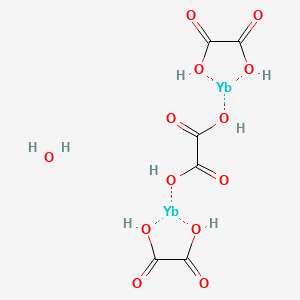
6-Amino-1,3-dimethyl-5-nitrosouracil
Übersicht
Beschreibung
6-Amino-1,3-dimethyl-5-nitrosouracil is a compound that appears as a purple powder . It is also known by other names such as 6-Amino-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione and 6-Amino-1,3-dimethyl-5-nitro-uracil .
Synthesis Analysis
The synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil involves the condensation of cyanoacetic acid with dimethylurea in the presence of acetic anhydride, followed by nitrosation with sodium nitrite. This process results in the formation of 6-Amino-1,3-dimethyl-5-nitrosouracil with a yield of 80-85%.Molecular Structure Analysis
The molecular structure of 6-Amino-1,3-dimethyl-5-nitrosouracil is represented by the formula C6H8N4O4 . The compound can present in nitrone–enamine form (Tautomer A) or oxime–imine form (Tautomer B) .Chemical Reactions Analysis
The reactions of 6-Amino-1,3-dimethyl-5-nitrosouracil with various thiols lead to condensation as well as oxidation–reduction products . These reactions involve both condensation and oxidation-reduction processes.Physical And Chemical Properties Analysis
6-Amino-1,3-dimethyl-5-nitrosouracil has a melting point of 241-243°C and a boiling point of 240.8±50.0℃ (760 Torr). Its density is 1.61±0.1 g/cm3 (20 ºC 760 Torr). The compound is slightly soluble in DMSO and Methanol when heated .Wissenschaftliche Forschungsanwendungen
Tautomer Solvate Crystallization
DANU is used as a tautomeric model material in the study of Tautomer Solvate Crystallization . It can present in nitrone–enamine form (Tautomer A) or oxime–imine form (Tautomer B). The role of solvent in the crystallization of tautomer solvate is an interesting topic. A solvate with DANU/DMSO ratio of 1:1 was discovered and characterized using single/powder X-ray diffraction and thermogravimetry .
Quantum Chemical Calculation and Molecular Dynamics Simulation
DANU is used in Quantum Chemical Calculation and Molecular Dynamics Simulation . The crystal structure of DANU·DMSO was determined for the first time, where only Tautomer A was formed in the tautomeric crystal . Electrostatic potential analysis, radial distribution function analysis, and binding energy suggested possible DMSO–NAU interaction modes and stable tautomer complexes in solution .
Electrosorption by Active Carbon Fiber
DANU is used in the study of Electrosorption by Active Carbon Fiber . The electrosorption of DANU on an active carbon fiber (ACF) electrode was investigated by use of a classic three-electrode cell by monitoring the concentration change by use of UV spectrophotometry .
Environmental Protection and Remediation
DANU is used in Environmental Protection and Remediation . Electrosorption technology using ACF as electrode has the advantage of solving such problems in a more environmentally friendly way with high adsorption capacity, less energy cost, smaller amount of secondary waste, and more convenient operation conditions .
Synthesis of Lumazine Derivatives
DANU is used in the Synthesis of Lumazine Derivatives . For example, 6,7-bis (dimethoxycarbonyl)-1,3-dimethyllumazine is produced from DANU.
Organic Synthesis
DANU is a useful building block for Organic Synthesis . It is used in the production of various organic compounds .
Wirkmechanismus
Target of Action
6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) is a tautomeric model material . It can present in two forms: nitrone–enamine form (Tautomer A) or oxime–imine form (Tautomer B)
Mode of Action
The mode of action of DANU involves its ability to interconvert between its tautomeric forms . This interconversion is influenced by the nature of the solvent, pH, and solvent temperature . In a solvate with a DANU/DMSO ratio of 1:1, only Tautomer A was formed in the tautomeric crystal . This suggests that the interaction of DANU with its environment can influence its tautomeric form and, consequently, its properties.
Biochemical Pathways
It is known that tautomers can have very different physical chemical properties, such as optical properties, absorption in raman spectra, and bioactivities . Therefore, the tautomeric form of DANU could potentially influence various biochemical pathways.
Pharmacokinetics
The tautomeric form of danu in solution can be influenced by the nature of the solvent, which could potentially impact its bioavailability .
Result of Action
It is known that tautomers can have very different physical chemical properties , suggesting that the tautomeric form of DANU could potentially have diverse effects at the molecular and cellular level.
Action Environment
The action of DANU is influenced by environmental factors such as the nature of the solvent, pH, and solvent temperature . These factors can influence the tautomeric form of DANU in solution . For example, in a solvate with a DANU/DMSO ratio of 1:1, only Tautomer A was formed in the tautomeric crystal . This suggests that the environment can influence the tautomeric form of DANU and, consequently, its action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBDANYXBKROBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029280, DTXSID001176363 | |
| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001176363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Amino-1,3-dimethyl-5-nitrosouracil | |
CAS RN |
6632-68-4, 58537-55-6 | |
| Record name | 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6632-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006632684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058537556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DANU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DANU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DANU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DANU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001176363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1,3-dimethyl-5-nitrosouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61X94ZW9M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main reactions 6-amino-1,3-dimethyl-5-nitrosouracil undergoes with thiols?
A: 6-Amino-1,3-dimethyl-5-nitrosouracil reacts with thiols through both condensation and oxidation-reduction pathways []. This leads to a variety of products including disulfides, 4,6-dimethyl[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione, pteridine-2,4-diones, purine-2,6-diones, pyrimidopteridines, and 5,6-diamino-1,3-dimethyluracil []. The specific products formed depend on the thiol used and reaction conditions.
Q2: Can 6-amino-1,3-dimethyl-5-nitrosouracil be used to synthesize other heterocycles?
A: Yes, this compound serves as a versatile precursor in heterocyclic chemistry. For example, it reacts with phenacylidentriphenylphosphoranes to yield 7-substituted 1,3-dimethyl-lumazines []. Additionally, reacting it with dimethyl acetylenedicarboxylate (DMAD) leads to the formation of 6,7-bis(dimethoxycarbonyl)-1,3-dimethyllumazine, a valuable intermediate in the synthesis of lumazine derivatives [].
Q3: Is there a total synthesis method for theacrine utilizing 6-amino-1,3-dimethyl-5-nitrosouracil?
A: Yes, a total synthesis method for theacrine utilizes 6-amino-1,3-dimethyl-5-nitrosouracil as a starting material []. This method involves a series of reactions including nitrosation, reduction, cyclization, and methylation, offering a scalable alternative to extraction from natural sources [].
Q4: What is known about the structural characteristics of 6-amino-1,3-dimethyl-5-nitrosouracil?
A: 6-Amino-1,3-dimethyl-5-nitrosouracil monohydrate crystallizes in the orthorhombic space group Pnam []. The structure of this compound, and its related derivative 6-amino-5-formyl-1,3-dimethyluracil monohydrate, show similarities to those observed when these uracil derivatives act as ligands in metal complexes [].
Q5: Have computational methods been used to study 6-amino-1,3-dimethyl-5-nitrosouracil?
A: Yes, molecular orbital calculations have been performed on 6-amino-1,3-dimethyl-5-nitrosouracil []. Although specific details of these calculations are not provided in the abstract, they likely provide insights into electronic structure, reactivity, and potential interactions with other molecules.
Q6: What about the stability and potential applications of 6-amino-1,3-dimethyl-5-nitrosouracil?
A: While specific stability data is limited in the provided abstracts, research has explored the habit evolution of 6-amino-1,3-dimethyl-5-nitrosouracil hydrate in the presence of acid and polymer additives []. This suggests efforts to understand and potentially control its crystallization behavior, which is important for potential applications. Furthermore, the role of solvents in the crystallization of this compound has also been investigated [], highlighting the importance of solvent selection for controlling its solid-state properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B3427282.png)



![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B3427303.png)

